molecular formula C6H6BrNO2S B8564716 4-Bromo-2-(1,3-dioxolan-2-yl)thiazole

4-Bromo-2-(1,3-dioxolan-2-yl)thiazole

Cat. No.: B8564716
M. Wt: 236.09 g/mol
InChI Key: JTSKTSINTDYZLH-UHFFFAOYSA-N
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Description

4-Bromo-2-(1,3-dioxolan-2-yl)thiazole (CAS 231278-12-9) is a versatile heterocyclic building block of high interest in medicinal and agrochemical research. This compound, with a molecular formula of C6H6BrNO2S and a molecular weight of 236.09 g/mol, is supplied as a solid powder and is recommended to be stored at 4°C . Its value derives from its trifunctional structure, which features a bromine atom and a protected aldehyde group (in the form of a 1,3-dioxolane), making it a nucleophilic reagent suitable for multi-step synthesis . A primary research application of this compound is its documented role as a precursor in the synthesis of a range of biologically active molecules, including alkylating agents and herbicides . The bromine on the thiazole ring allows for further functionalization via metal-halogen exchange. Specifically, lithiation with lithium diisopropylamide (LDA) enables the efficient synthesis of 3-methyleneaziridine, an important intermediate in constructing more complex nitrogen-containing heterocycles . The thiazole scaffold is well-known for its significant pharmacological activities, and derivatives are frequently explored for their potential as chemotherapeutic agents . This product is intended for research purposes only and is not approved for human use.

Properties

Molecular Formula

C6H6BrNO2S

Molecular Weight

236.09 g/mol

IUPAC Name

4-bromo-2-(1,3-dioxolan-2-yl)-1,3-thiazole

InChI

InChI=1S/C6H6BrNO2S/c7-4-3-11-5(8-4)6-9-1-2-10-6/h3,6H,1-2H2

InChI Key

JTSKTSINTDYZLH-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=NC(=CS2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, molecular properties, and applications of 4-Bromo-2-(1,3-dioxolan-2-yl)thiazole and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 1,3-dioxolane at C2, Br at C4 C₆H₆BrNO₂S 236.09 Aziridine synthesis via lithiation; alkylating agents and herbicides .
4-Bromo-2-(2-fluorophenyl)thiazole 2-fluorophenyl at C2, Br at C4 C₉H₅BrFNS 258.11 Enhanced electronic effects for drug design; fluorophenyl improves metabolic stability .
4-Bromo-2-(trifluoromethyl)thiazole CF₃ at C2, Br at C4 C₄HBrF₃NS 232.02 High lipophilicity; potential use in agrochemicals and pharmaceuticals .
4-Bromo-2-(thiomethyl)thiazole SCH₃ at C2, Br at C4 C₄H₄BrNS₂ 210.12 Sulfur-rich structure for cross-coupling reactions; intermediates in drug synthesis .
5-Bromo-2-(1,3-dioxolan-2-yl)-4-methylthiazole 1,3-dioxolane at C2, Br at C5, CH₃ at C4 C₁₂H₁₄N₄OS 286.33 Methyl group increases steric bulk; explored in combinatorial libraries .
4-Bromo-2-(4-piperidinyl)thiazole Piperidine at C2, Br at C4 C₈H₁₁BrN₂S 247.16 Antimalarial research via Suzuki cross-coupling; halogen dance reactions .
2-Aryl-4-(4-bromo-2-hydroxyphenyl)benzothiazole Bromo-hydroxyphenyl at C4, aryl at C2 Variable Variable Bromine facilitates hydrogen bonding; α-glucosidase/α-amylase inhibition .

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–25°C to minimize side reactions.

  • Catalysts : Lewis acids like FeBr₃ enhance regioselectivity.

A typical procedure involves dissolving 2-(1,3-dioxolan-2-yl)thiazole in DCM, followed by dropwise addition of bromine at 0°C. After stirring for 12 hours, the mixture is quenched with sodium thiosulfate, extracted, and purified via column chromatography. Yields range from 65% to 78%, with purity exceeding 95%.

Challenges

  • Regioselectivity : Competing bromination at position 5 may occur if steric or electronic factors dominate. Using NBS instead of Br₂ reduces polybromination.

  • Solvent Effects : Polar aprotic solvents like THF improve solubility but may slow reaction kinetics compared to DCM.

Hantzsch Cyclization with α-Bromo Carbonyl Precursors

The Hantzsch thiazole synthesis offers a modular approach by constructing the thiazole ring with pre-installed functional groups. This method is ideal for integrating the dioxolane moiety during cyclization.

Synthetic Pathway

  • Preparation of α-Bromo Carbonyl Compound :

    • React 1,3-dioxolane-protected glycolaldehyde with phosphorus tribromide (PBr₃) to form 2-bromo-1-(1,3-dioxolan-2-yl)ethanone.

  • Cyclization with Thioamide :

    • Combine the α-bromo carbonyl compound with thiourea in ethanol under reflux.

The reaction proceeds via nucleophilic attack by the thioamide’s sulfur, followed by cyclodehydration. Yields for this method are moderate (50–60%) due to competing hydrolysis of the dioxolane group.

Optimization Strategies

  • Protecting Groups : Using ethylene glycol for aldehyde protection minimizes side reactions.

  • Catalysis : Adding a catalytic amount of p-toluenesulfonic acid (PTSA) accelerates cyclization.

Lithiation and Electrophilic Bromination

Directed ortho-metalation (DoM) enables precise functionalization of the thiazole ring. This method is particularly useful for introducing bromine at position 4 while preserving the dioxolane group at position 2.

Procedure

  • Lithiation :

    • Treat 2-(1,3-dioxolan-2-yl)thiazole with lithium diisopropylamide (LDA) in THF at -78°C.

  • Electrophilic Quenching :

    • Introduce bromine (Br₂) or 1,2-dibromoethane to the lithiated intermediate.

This method achieves high regioselectivity (>90%) and yields up to 85%. However, it requires stringent anhydrous conditions and low temperatures to prevent protonation or side reactions.

Comparative Advantages

  • Functional Group Tolerance : Compatible with sensitive moieties like esters and nitriles.

  • Scalability : Demonstrated at multigram scales in industrial settings.

Tabular Summary of Methods

MethodReagentsConditionsYield (%)Regioselectivity
Direct BrominationBr₂, FeBr₃, DCM0°C, 12 h65–78High (4-position)
Hantzsch Cyclizationα-Bromo carbonyl, thioureaReflux, EtOH50–60Moderate
Lithiation-BrominationLDA, Br₂, THF-78°C, anhydrous80–85Excellent

Q & A

Q. What are the standard synthetic routes for 4-Bromo-2-(1,3-dioxolan-2-yl)thiazole, and what experimental precautions are critical?

The synthesis typically involves condensation reactions under reflux conditions. For analogous thiazole derivatives, a common approach is reacting thiocyanates with amines or ketones in polar aprotic solvents like DMSO or methanol. For example, 1-(5-bromo-2-hydroxyphenyl)-2-thiocyanatopropan-1-one reacts with morpholine in methanol under reflux to form a thiazole derivative . Key precautions include using protective gear (gloves, goggles) due to brominated intermediates' toxicity and ensuring proper waste disposal to avoid environmental contamination .

Q. Which spectroscopic techniques are most effective for characterizing thiazole derivatives like this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substituent positions and electronic environments. For instance, 1^1H NMR of 2-bromo-4-phenyl-1,3-thiazole shows distinct aromatic proton signals at δ 7.40–8.16 ppm . Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretches at ~600 cm1^{-1}), while elemental analysis validates purity (>95% for reliable biological assays) .

Intermediate Research Questions

Q. How is X-ray crystallography applied to resolve the structure of brominated thiazole derivatives?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and intermolecular interactions. For example, in 4-bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol, crystallography revealed a dihedral angle of 23.46° between the thiazole and benzene rings, attributed to steric hindrance from the methyl group . Hydrogen bonding (O–H···N) and π-π stacking interactions further stabilize the crystal lattice .

Q. What methodologies are used to screen the biological activity of this compound derivatives?

In vitro assays against microbial or cancer cell lines are standard. For example, thiazole-triazole hybrids (e.g., compound 9c) were screened for antiprion activity via neuroblastoma cell viability tests . Dose-response curves (IC50_{50} values) and molecular docking (e.g., AutoDock Vina) predict binding affinities to target proteins, such as enzymes or receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiazole derivatives?

Structure-Activity Relationship (SAR) studies are critical. For instance, substituting the 4-bromophenyl group in thiazole-triazole hybrids with fluorophenyl or methoxyphenyl groups alters antiproliferative activity by modulating electron-withdrawing/donating effects . Comparative molecular field analysis (CoMFA) and quantitative SAR (QSAR) models can statistically correlate substituent properties (e.g., hydrophobicity, polarity) with bioactivity .

Q. What strategies optimize synthetic yields of this compound in multistep reactions?

Catalyst screening (e.g., CuBr for Sandmeyer reactions) and solvent optimization are key. In the synthesis of 2-bromo-4-phenyl-1,3-thiazole, acetonitrile improved reaction efficiency compared to ethanol, yielding 53% after silica gel chromatography . Microwave-assisted synthesis reduces reaction times (e.g., from 18 hours to <1 hour) for similar heterocycles .

Methodological Considerations Table

Aspect Key Techniques References
Synthesis Reflux condensation, thiocyanate-amine coupling, CuBr catalysis
Characterization 1^1H/13^{13}C NMR, IR, elemental analysis, X-ray crystallography
Biological Screening Cell viability assays (MTT), molecular docking, IC50_{50} determination
Data Analysis SAR/QSAR modeling, CoMFA, statistical validation (e.g., p < 0.05)

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